molecular formula C9H6N2O2 B8677155 3-(3-Nitrophenyl)acrylonitrile

3-(3-Nitrophenyl)acrylonitrile

Cat. No. B8677155
M. Wt: 174.16 g/mol
InChI Key: YZJNQXWSVRISBC-UHFFFAOYSA-N
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Patent
US06784183B2

Procedure details

At 0° C., 75.5 g of diethyl cyanomethylphosphonate dissolved in tetrahydrofuran are poured into a suspension of sodium hydride in tetrahydrofuran. After 30 minutes' contact at ambient temperature, 56 g of 3-nitrobenzaldehyde dissolved in tetrahydrofuran are poured in. After 1 hour, hydrolysis is carried out with 300 ml of water and then the solvent is concentrated. Following extraction with dichloromethane, washing the organic phase with water, drying over magnesium sulphate and concentration, the precipitate is taken up in diethyl ether and filtered off.
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
56 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3]P(=O)(OCC)OCC)#[N:2].[H-].[Na+].[N+:14]([C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH:20]=O)([O-:16])=[O:15].O>O1CCCC1>[N+:14]([C:17]1[CH:18]=[C:19]([CH:20]=[CH:3][C:1]#[N:2])[CH:22]=[CH:23][CH:24]=1)([O-:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
75.5 g
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
56 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are poured in
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
hydrolysis
CONCENTRATION
Type
CONCENTRATION
Details
the solvent is concentrated
EXTRACTION
Type
EXTRACTION
Details
extraction with dichloromethane
WASH
Type
WASH
Details
washing the organic phase with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulphate and concentration
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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